2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
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Overview
Description
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrrolidine ring and a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the 2,3-Dihydro-1,4-Benzodioxin-6-ylsulfonyl Group: This step involves the reaction of the benzimidazole-pyrrolidine intermediate with 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Shares the 2,3-dihydro-1,4-benzodioxin moiety but differs in the rest of the structure.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a similar sulfonamide group but with different substituents.
Uniqueness
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C19H19N3O4S/c23-27(24,13-7-8-17-18(12-13)26-11-10-25-17)22-9-3-6-16(22)19-20-14-4-1-2-5-15(14)21-19/h1-2,4-5,7-8,12,16H,3,6,9-11H2,(H,20,21) |
InChI Key |
FIFTUAQMTWPTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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